2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
CAS No.: 196875-53-3
Cat. No.: VC6331620
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196875-53-3 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.75 |
| IUPAC Name | 2-[(3-chloro-2-methylanilino)methyl]-6-methoxyphenol |
| Standard InChI | InChI=1S/C15H16ClNO2/c1-10-12(16)6-4-7-13(10)17-9-11-5-3-8-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
| Standard InChI Key | UNEDPTOYRFHAAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)O |
Introduction
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 g/mol. It is identified by the CAS number 196875-53-3. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique chemical structure, which includes a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety.
Synthesis Methods
The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. The process may utilize catalysts and specific solvents to optimize yield and purity.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives, such as quinones from oxidation or amine derivatives from reduction.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones or oxidized derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives or reduced forms |
| Substitution | Sodium methoxide, potassium hydroxide | Substituted derivatives |
Biological Activity
Research on 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol suggests potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's interaction with specific molecular targets, such as enzymes or receptors, can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is distinct from other similar compounds due to its unique combination of functional groups. For example, 2-chloro-5-methylphenol lacks the amino and methoxy groups, while 5-chloro-2-methylaniline lacks the methoxyphenol moiety.
| Compound | Functional Groups | Unique Features |
|---|---|---|
| 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol | Chloro, amino, methoxyphenol | Combination of functional groups |
| 2-Chloro-5-methylphenol | Chloro, methyl | Lacks amino and methoxy groups |
| 5-Chloro-2-methylaniline | Chloro, methyl, amino | Lacks methoxyphenol moiety |
Research Findings and Applications
Recent studies have highlighted the potential of compounds similar to 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol in exhibiting antimicrobial and anti-inflammatory activities. The structure-activity relationship suggests that the presence of chloro and methoxy groups enhances these biological effects. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume